molecular formula C18H16N4O4 B2903342 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s) CAS No. 880637-82-1

2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid (s)

Cat. No.: B2903342
CAS No.: 880637-82-1
M. Wt: 352.35
InChI Key: QJCYGENXFLOOKP-INIZCTEOSA-N
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Description

2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid is a chemical compound with the molecular formula C18H16N4O4 . It’s often used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, Fmoc-β-azido-Ala-OH chloride, a related compound, is used in solid-phase peptide synthesis. The azido group allows it to undergo copper-mediated click chemistry reactions .


Molecular Structure Analysis

The molecular structure of this compound is determined by its chemical formula, C18H16N4O4 . Detailed structural analysis would require more specific information or advanced analytical techniques.


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For example, azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, bioorthogonal chemistry, and material science .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility, melting point, and boiling point would depend on the nature of its constituent atoms and the bonds between them .

Mechanism of Action

Target of Action

The primary target of 2-Azido-3-(9-fluorenylmethyloxycarbonyl)amino-propanoic acid, also known as Fmoc-amino acid, is the amine group of amino acids . The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group used in organic synthesis . It is frequently used as a protecting group for amines .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The Fmoc group plays a crucial role in Solid Phase Peptide Synthesis (SPPS) .

Pharmacokinetics

The fmoc group has an approximate half-life of 6 seconds in a solution of 20% piperidine in n,n-dimethylformamide (dmf) . This rapid deprotection suggests that the Fmoc group is quickly metabolized and removed, potentially affecting the bioavailability of the compound.

Result of Action

The introduction and subsequent removal of the Fmoc group allow for the selective synthesis of peptides . This process enables the creation of specific peptide sequences, which can have various biological effects depending on the sequence synthesized.

Action Environment

The action of the Fmoc group can be influenced by environmental factors. For instance, water in microdroplets can reduce the energy barrier for the lone H transfer of 9-fluorenylmethyloxycarbonyl and promote its detachment from the amino group . This strategy works on various amino acids and opens opportunities of aqueous microdroplets in triggering organic reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety .

Future Directions

The future directions for the use of this compound could be numerous, given the versatility of azido compounds in chemical reactions. They could find applications in various fields, including medicinal chemistry, material science, and bioconjugation .

Properties

IUPAC Name

(2S)-2-azido-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c19-22-21-16(17(23)24)9-20-18(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,23,24)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJCYGENXFLOOKP-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC[C@@H](C(=O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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